N-2-Butyl-N'-cyclopropyl ethylenediamine
Overview
Description
“N-2-Butyl-N’-cyclopropyl ethylenediamine” is a chemical compound with the molecular formula C9H20N2 . Its molecular weight is 156.27 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string for this compound is CCCCNCCNC1CC1 . This provides a textual representation of the compound’s structure.Physical and Chemical Properties Analysis
The physical state of “N-2-Butyl-N’-cyclopropyl ethylenediamine” is liquid . It has a predicted boiling point of 212.4°C at 760 mmHg and a predicted density of 0.9 g/mL . The predicted refractive index is n20/D 1.47 .Scientific Research Applications
Antitumor Agents and Cytotoxicity
One study explored the role of a polyamine analogue, showcasing its selective cytotoxic activity against tumor cells. This compound induces programmed cell death in sensitive cells through the superinduction of the polyamine catabolic enzyme spermidine/spermine N1-acetyltransferase and the subsequent production of hydrogen peroxide (H₂O₂), suggesting its potential as a new class of antitumor agents (Ha et al., 1997).
Catalysis and Organic Synthesis
Research on Pd(II)-catalyzed enantioselective C(sp³)-H arylation of free carboxylic acids without using exogenous directing groups has been conducted. A chiral ligand based on an ethylenediamine backbone was developed, demonstrating the potential for preparing diverse chiral carboxylic acids, highlighting innovative catalytic methods for organic synthesis (Shen et al., 2018).
Ethylene Perception and Agricultural Applications
The use of 1-methylcyclopropene (1-MCP) on fruits and vegetables to inhibit ethylene perception and thus extend shelf life and maintain quality has been extensively studied. This research illustrates the commercialization of 1-MCP for apple industries worldwide and its potential benefits and limitations for other fruits and vegetables, providing insights into ethylene's role in ripening and senescence (Watkins, 2006).
Molecular Self-Assembly
The [enPd(II)]²⁺ unit, with ethylenediamine as a ligand, has been used in molecular self-assembly, demonstrating the potential for constructing diverse two- and three-dimensional structures. This work summarizes 15 years of research using the Pd(II)-cornered unit, highlighting its application in creating cages, boxes, tubes, catenanes, and spheres, showcasing the versatility of ethylenediamine-based ligands in molecular engineering (Fujita et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
N'-butan-2-yl-N-cyclopropylethane-1,2-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-3-8(2)10-6-7-11-9-4-5-9/h8-11H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOSKEAMXOFDCMN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCCNC1CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80660020 | |
Record name | N~1~-(Butan-2-yl)-N~2~-cyclopropylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886500-58-9 | |
Record name | N~1~-(Butan-2-yl)-N~2~-cyclopropylethane-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80660020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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